molecular formula C16H31BrO B12593546 16-Bromohexadecanal CAS No. 651034-07-0

16-Bromohexadecanal

Cat. No.: B12593546
CAS No.: 651034-07-0
M. Wt: 319.32 g/mol
InChI Key: PABAMJXRLYUGAA-UHFFFAOYSA-N
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Description

16-Bromohexadecanal is an organic compound with the molecular formula C16H31BrO It is a brominated fatty aldehyde, which means it contains a bromine atom attached to a long carbon chain ending in an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

16-Bromohexadecanal can be synthesized through several methods. One common approach involves the bromination of hexadecanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the carbon chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

16-Bromohexadecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 16-Bromohexadecanoic acid.

    Reduction: 16-Bromohexadecanol.

    Substitution: 16-Azidohexadecanal.

Scientific Research Applications

16-Bromohexadecanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 16-Bromohexadecanal exerts its effects involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of various adducts with biomolecules, such as proteins and nucleic acids. The aldehyde group can also form Schiff bases with amines, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Bromohexadecanal is unique due to its specific position of the bromine atom and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity patterns compared to other brominated fatty compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

651034-07-0

Molecular Formula

C16H31BrO

Molecular Weight

319.32 g/mol

IUPAC Name

16-bromohexadecanal

InChI

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2

InChI Key

PABAMJXRLYUGAA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC=O)CCCCCCCBr

Origin of Product

United States

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